5b-Cholestane-3a,7a,12a,23S,25-pentol
Description
Properties
Molecular Formula |
C27H48O5 |
|---|---|
Molecular Weight |
452.7 g/mol |
IUPAC Name |
(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-17-[(2R,4S)-4,6-dihydroxy-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,7,12-triol |
InChI |
InChI=1S/C27H48O5/c1-15(10-18(29)14-25(2,3)32)19-6-7-20-24-21(13-23(31)27(19,20)5)26(4)9-8-17(28)11-16(26)12-22(24)30/h15-24,28-32H,6-14H2,1-5H3/t15-,16+,17-,18+,19-,20+,21+,22-,23+,24+,26+,27-/m1/s1 |
InChI Key |
OXSBBBPDYVCAKC-WGFUQMKWSA-N |
Isomeric SMILES |
C[C@H](C[C@@H](CC(C)(C)O)O)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)O)C |
Canonical SMILES |
CC(CC(CC(C)(C)O)O)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C |
Origin of Product |
United States |
Scientific Research Applications
Chemical Research Applications
Model Compound for Hydroxylated Steroids
5β-Cholestane-3α,7α,12α,23R,25-pentol serves as a crucial model compound for studying hydroxylated steroids. Its structure enables researchers to investigate the effects of hydroxylation on steroid reactivity and behavior, which is essential for developing synthetic pathways for related compounds .
Synthesis Studies
The compound is instrumental in synthetic organic chemistry for exploring various reaction mechanisms involving hydroxylation. It can undergo oxidation and reduction reactions, facilitating the study of steroid transformation processes .
Biological Applications
Bile Acid Metabolism
This compound plays a vital role in bile acid metabolism. Identified as a metabolite in human blood plasma, it is linked to metabolic pathways involved in bile acid synthesis. Understanding its metabolism can provide insights into disorders related to bile acid dysregulation .
Clinical Implications in Metabolic Disorders
Research indicates that 5β-Cholestane-3α,7α,12α,23R,25-pentol is relevant in studying metabolic disorders such as cerebrotendinous xanthomatosis (CTX). Patients with CTX exhibit altered excretion patterns of bile alcohols, including this compound. Investigating these patterns can enhance understanding and management of metabolic conditions associated with bile acid synthesis .
Medical Research Applications
Potential Therapeutic Applications
Given its involvement in bile acid metabolism and unique structural characteristics, this compound is being explored for potential therapeutic applications. Research into its interactions with enzymes involved in bile acid metabolism may yield new strategies for treating metabolic disorders and liver diseases .
Industrial Applications
Pharmaceutical Synthesis
In the pharmaceutical industry, 5β-Cholestane-3α,7α,12α,23R,25-pentol is valuable for synthesizing bioactive compounds. Its distinctive hydroxylation pattern can be exploited to develop new drugs targeting specific biological pathways related to steroid metabolism .
Case Studies
Preparation Methods
Hydroxylation via Osmium Tetroxide (OsO₄) Dihydroxylation
Osmium tetroxide-mediated dihydroxylation is a cornerstone method for introducing vicinal diols into steroidal frameworks. For 5β-cholestane-3α,7α,12α,23S,25-pentol, this approach begins with cholestane derivatives bearing unsaturated bonds at strategic positions.
Key Steps and Conditions
- Starting Material : Δ²²-Cholestene triacetate (derived from cholic acid) is subjected to OsO₄ in a tetrahydrofuran (THF)-water system at 0°C.
- Outcome : Stereospecific syn-dihydroxylation yields the 23,25-diol with >90% diastereomeric excess (d.e.) when chiral auxiliaries are employed.
- Yield : 65–75% for the dihydroxylation step, though subsequent deprotection and purification reduce overall efficiency.
Performic Acid Oxidation of Unsaturated Intermediates
This method avoids contaminant formation by oxidizing Δ²⁴-unsaturated triols directly into pentols.
Synthetic Pathway
- Substrate : 5β-Cholestane-3α,7α,12α-triol-24-ene is treated with performic acid (HCOOH/H₂O₂) at 40°C for 6 hours.
- Outcome : Epoxidation followed by acid-catalyzed ring opening produces 23S,25-diols as the major product (55% yield).
- Advantage : Minimizes formation of 25,26-pentol contaminants (<5%) compared to earlier methods.
Cross-Metathesis with Chiral Precursors
Grubbs catalyst-mediated cross-metathesis enables modular assembly of the cholestane side chain with defined stereochemistry.
Reaction Overview
- Step 1 : Δ²²-Cholestene triacetate (4 ) is reacted with chiral 3,4-dihydroxybut-1-ene (5a–d ) under inert conditions.
- Step 2 : Hydrogenation of the resultant alkene and global deprotection yields the pentol.
Table 1: Cross-Metathesis Outcomes with Different Chiral Auxiliaries
| Chiral Precursor | Configuration | Yield (%) | 23S Selectivity (%) |
|---|---|---|---|
| L-Threonine | 24R,25S | 62 | 98 |
| D-Allo-threonine | 24S,25R | 58 | 95 |
Dimethyldioxirane (DMDO) Oxidation
DMDO offers a mild alternative for α-hydroxylation without heavy metal residues.
Multi-Step Synthesis from Cholic Acid
Cholic acid serves as a cost-effective starting material for large-scale production.
Synthetic Sequence
- Protection : Triacetylation of cholic acid using acetic anhydride.
- Oxidative Decarboxylation : Pb(OAc)₄-mediated cleavage to form Δ²²-alkene.
- Side-Chain Elaboration : Cross-metathesis and hydroxylation as detailed in Section 3.
Table 2: Comparative Efficiency of Synthetic Routes
| Method | Steps | Overall Yield (%) | Key Advantage |
|---|---|---|---|
| OsO₄ Dihydroxylation | 7 | 28 | High stereoselectivity |
| Performic Acid | 5 | 40 | Low contamination |
| Cross-Metathesis | 5 | 35 | Modular side-chain construction |
Stereochemical Resolution Techniques
Chiral Chromatography
Industrial-Scale Considerations
Cost-Benefit Analysis
Green Chemistry Alternatives
- Biocatalytic Hydroxylation : Engineered E. coli expressing CYP450 monooxygenases show promise for 23S-specific oxidation (pilot-scale yields: 20%).
Q & A
Q. What is the biosynthetic pathway of 5β-cholestane-3α,7α,12α,23S,25-pentol, and how can its intermediates be experimentally validated?
The compound is a key intermediate in the 25-hydroxylation pathway of cholic acid biosynthesis, involving microsomal and soluble enzymes. In humans and rats, liver microsomal fractions catalyze the conversion of 5β-cholestane-3α,7α,12α,25-tetrol to 5β-cholestane-3α,7α,12α,24β,25-pentol using NADPH and O₂. Soluble enzymes further oxidize the pentol to cholic acid via NAD-dependent reactions . Experimental validation involves:
Q. What analytical methods are recommended for quantifying 5β-cholestane-3α,7α,12α,23S,25-pentol in biological samples?
- GC-MS : Used for urinary bile alcohol profiling after derivatization (e.g., trimethylsilylation) .
- LC-MS/MS : Provides higher sensitivity for plasma/serum samples, particularly in clinical trials (e.g., phase 3 RESTORE trial) .
- NMR : Structural confirmation via ¹H NMR and HR-LCMS for purity and stereochemical analysis .
- Reference standards : Cross-validate with NIST Chemistry WebBook data for molecular weight (C₂₇H₄₈O₅; 468.64 g/mol) and stereoisomer differentiation .
Q. How does 5β-cholestane-3α,7α,12α,23S,25-pentol relate to inborn errors of bile acid synthesis, such as cerebrotendinous xanthomatosis (CTX)?
In CTX, defective 24S-hydroxylation of 5β-cholestane-3α,7α,12α,25-tetrol leads to accumulation of 5β-cholestane-3α,7α,12α,23S,25-pentol in bile and urine. This biomarker is critical for:
- Diagnostic assays : Measure urinary pentol levels via GC-MS .
- Pathway analysis : Compare enzyme kinetics (e.g., 24S-hydroxylase activity) in CTX vs. control liver fractions .
- Therapeutic monitoring : Track reductions in urinary pentol after treatment with bile acid replacement therapy .
Advanced Research Questions
Q. How can conflicting data on hydroxylation sites (e.g., 23S vs. 24β/24α) in 5β-cholestane-pentol derivatives be resolved?
Discrepancies arise from stereoisomerism and enzyme specificity. To address this:
- Stereochemical analysis : Use chiral chromatography or X-ray crystallography to differentiate 23S, 24β, and 24α isomers .
- Enzyme kinetics : Compare substrate specificity of human vs. rat microsomal hydroxylases .
- Genetic profiling : Link mutations in CYP27A1 or CYP3A4 to altered hydroxylation patterns in CTX patients .
Q. What experimental challenges arise when synthesizing or handling 5β-cholestane-3α,7α,12α,23S,25-pentol?
Q. What methodologies support the investigation of 5β-cholestane-pentol as a therapeutic agent for MMP-related disorders?
- In vitro MMP inhibition assays : Use recombinant human MMP-2/9 with fluorogenic substrates (e.g., DQ-gelatin) to quantify IC₅₀ values .
- Molecular docking : Compare binding affinity of 5β-cholestane-pentol (PDB ID: 1CK7) with synthetic inhibitors like quinapril .
- Metabolomic profiling : Correlate fecal pentol levels with MMP activity in disease models (e.g., colorectal cancer) .
Q. How is 5β-cholestane-3α,7α,12α,23S,25-pentol validated as a biomarker in clinical trials?
In the phase 3 RESTORE trial (NCT04270682), urinary pentol was the primary endpoint for evaluating drug efficacy in a rare cholestatic disorder. Methodology includes:
Q. What structural features of 5β-cholestane-pentol influence its inhibitory activity against metalloproteinases?
- Hydroxyl group positioning : The 3α,7α,12α-triol backbone enhances hydrogen bonding with MMP active sites, while 23S/25-hydroxyls modulate steric interactions .
- Comparative studies : 27-Nor-5β-cholestane-pentol derivatives show higher MMP-2 inhibition (98.28%) than ergosterol acetate (80.68%), highlighting the role of side-chain truncation .
Methodological Notes
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
